(2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Description

Properties

IUPAC Name |

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUSSQJYTJBVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652665 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-66-9 | |

| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. As a specialized β-keto ester, this compound presents a unique combination of functional groups that inform its chemical behavior and potential utility in organic synthesis and materials science. This document is intended to serve as a technical resource for professionals in research and development.

Compound Identification and Structure

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a dicarbonyl compound featuring both a β-keto ester and an acetate ester functionality.

-

IUPAC Name: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate[1]

-

CAS Number: 106685-66-9[1]

-

Molecular Formula: C₁₀H₁₆O₅[1]

-

Synonyms: 3-OXOBUTANOIC ACID 2-ACETOXY-2-METHYLPROPYL ESTER, 2-Acetoxy-2-methylpropyl 3-oxobutanoate[1]

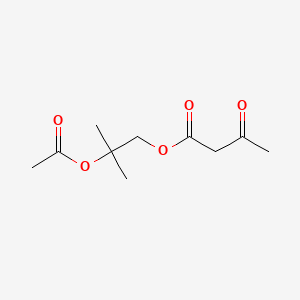

The structural formula of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is presented below:

Physicochemical Properties

Experimental data on the physicochemical properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are not extensively available in the public domain. The following table summarizes computed data sourced from chemical databases.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 216.09977361 Da | PubChem[1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | Toronto Research Chemicals[2] |

| Storage Temperature | Store at -20°C | Toronto Research Chemicals[2] |

Proposed Synthesis

A specific, validated synthesis protocol for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is not readily found in peer-reviewed literature. However, a plausible synthetic route can be designed based on well-established principles of esterification, specifically the reaction of an alcohol with diketene or transesterification.

A likely method involves the acetoacetylation of 2-acetoxy-2-methylpropan-1-ol. This can be achieved by reacting the alcohol with diketene, a common and efficient method for producing acetoacetate esters.

Experimental Protocol: Proposed Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Materials:

-

2-acetoxy-2-methylpropan-1-ol

-

Diketene

-

Triethylamine (catalyst)

-

Anhydrous toluene (solvent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere of argon or nitrogen.

-

In the flask, dissolve 2-acetoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of triethylamine (e.g., 0.05 eq) to the solution.

-

Heat the mixture to a gentle reflux (approximately 110°C).

-

Slowly add diketene (1.1 eq), dissolved in a small amount of anhydrous toluene, to the refluxing solution via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (as indicated by the consumption of the starting alcohol), allow the mixture to cool to room temperature.

-

The solvent and excess reagents can be removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~ 2.1 ppm (s, 3H): Singlet corresponding to the three protons of the acetyl group (CH₃-C=O).

-

δ ~ 2.2 ppm (s, 3H): Singlet for the three protons of the acetoacetyl methyl group (CH₃-C=O).

-

δ ~ 3.4 ppm (s, 2H): Singlet for the two methylene protons adjacent to the ketone of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).

-

δ ~ 1.4 ppm (s, 6H): Singlet for the six equivalent protons of the two methyl groups on the quaternary carbon (-C(CH₃)₂-).

-

δ ~ 4.1 ppm (s, 2H): Singlet for the two methylene protons of the propyl chain (-O-CH₂-C(CH₃)₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~ 200 ppm: Ketone carbonyl carbon of the acetoacetyl group.

-

δ ~ 170 ppm: Ester carbonyl carbon of the acetate group.

-

δ ~ 167 ppm: Ester carbonyl carbon of the acetoacetate group.

-

δ ~ 80 ppm: Quaternary carbon of the propyl group (-C(CH₃)₂-).

-

δ ~ 65 ppm: Methylene carbon of the propyl group (-O-CH₂-).

-

δ ~ 50 ppm: Methylene carbon of the acetoacetyl group (-C(=O)-CH₂-C(=O)-).

-

δ ~ 30 ppm: Methyl carbon of the acetoacetyl group.

-

δ ~ 22 ppm: Methyl carbons on the quaternary center.

-

δ ~ 21 ppm: Methyl carbon of the acetate group.

IR (Infrared) Spectroscopy

-

~1740-1750 cm⁻¹: Strong C=O stretching vibration for the acetate ester.

-

~1720-1730 cm⁻¹: Strong C=O stretching vibration for the β-keto ester.

-

~1650 cm⁻¹: A weaker C=O stretch may be observed due to the ketone.

-

~1230-1240 cm⁻¹: C-O stretching for the acetate group.

-

~1150-1170 cm⁻¹: C-O stretching for the acetoacetate ester.

-

~2950-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 216.10.

-

Key Fragmentation Patterns: Expect cleavage at the ester linkages, leading to fragments corresponding to the loss of the acetoacetyl group, the acetyl group, and parts of the propyl chain.

Reactivity

The reactivity of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is primarily dictated by the β-keto ester functionality.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Acidity of α-Hydrogens

The methylene protons situated between the two carbonyl groups of the acetoacetyl moiety are significantly acidic.[3][4] This allows for easy deprotonation with a mild base to form a resonance-stabilized enolate. This enolate is a key reactive intermediate.

Reactivity of the Enolate

The enolate can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

-

Alkylation: The enolate can be readily alkylated at the α-carbon using alkyl halides.[5]

-

Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the α-carbon.

-

Condensation Reactions: The enolate can participate in aldol-type and Claisen condensation reactions.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester can be hydrolyzed. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation to yield a ketone.[5]

Reactivity Profile Diagram

Caption: Key reactivity pathways of the β-keto ester functionality.

Potential Applications

While specific applications for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are not documented, its structural motifs suggest potential utility in several areas, drawing parallels from the broad applications of acetoacetate esters.[6][7]

-

Organic Synthesis: As a building block, the compound can be used in acetoacetic ester synthesis to produce substituted methyl ketones.[8] Its enolate can be used to construct more complex carbon skeletons.[4]

-

Pharmaceutical and Agrochemical Synthesis: Acetoacetate esters are valuable intermediates in the manufacturing of various pharmaceuticals and agrochemicals.[6][7] The unique ester group in this molecule could be leveraged to tune properties like solubility or bioavailability.

-

Polymer and Materials Science: The dual ester functionality could allow this molecule to act as a monomer or cross-linking agent in polymer synthesis. The acetoacetate moiety can also be used to formulate resins and coatings.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. The recommended storage temperature is -20°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a specialized β-keto ester with potential as a versatile building block in organic synthesis. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted based on the well-understood reactivity of its constituent functional groups. The acidic α-protons and the resulting nucleophilic enolate are central to its synthetic utility. Further research is warranted to fully characterize its physicochemical properties and explore its applications in drug discovery, agrochemicals, and materials science.

References

- A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.

- Alkylation, Hydrolysis and Decarboxyl

- What are the synthetic applic

- Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. (2024-02-18).

- Ethyl acetoacet

- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. (2023-09-22).

- Mastering β-keto esters.

- Acetoacetic ester synthesis; Mechanism and Applic

- 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester. Toronto Research Chemicals.

- Application of ethylacetoacetate and malonic ester in organic synthesis. Brainly.in. (2018-07-22).

- CAS#:34500-18-0 | 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester. Chemsrc. (2025-08-25).

- 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. PubChem.

Sources

- 1. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5 | CID 29986121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 5. aklectures.com [aklectures.com]

- 6. Krayonnz : Social Learning Network [krayonnz.com]

- 7. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 8. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to the Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a β-keto ester with potential applications in pharmaceutical and specialty chemical development. The synthesis is approached with a focus on mechanistic clarity, procedural detail, and the rationale behind key experimental choices, ensuring a reproducible and scalable process for researchers, scientists, and drug development professionals.

Introduction and Strategic Approach

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a β-keto ester, a class of compounds renowned for their synthetic versatility as intermediates in the formation of more complex molecules.[1][2][3] The inherent reactivity of the keto and ester functionalities allows for a wide range of chemical transformations. This guide details a strategic two-step synthesis culminating in the target molecule.

Our synthetic strategy is predicated on a logical and well-established reaction pathway:

-

Step 1: Monoacetylation of a diol. We begin with the selective acetylation of a commercially available diol to generate the requisite alcohol precursor. This step is crucial for introducing the "2-acetyloxy-2-methylpropyl" moiety.

-

Step 2: Transesterification. The synthesized alcohol is then reacted with a readily available β-keto ester via a transesterification reaction to yield the final product. Transesterification is a powerful method for modifying esters and is particularly effective for the synthesis of β-keto esters.[1][2][3][4]

This approach was selected for its efficiency, use of common laboratory reagents, and the well-understood nature of the underlying chemical transformations, ensuring a high degree of confidence in the successful execution of the synthesis.

Mechanistic Underpinnings and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, allowing for informed decisions regarding reaction conditions and potential troubleshooting.

Step 1: Selective Monoacetylation of 2,2-Dimethyl-1,3-propanediol

The initial step involves the selective protection of one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol through acetylation. This is achieved by reacting the diol with a suitable acetylating agent, such as acetic anhydride, in the presence of a base catalyst. The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to activate the hydroxyl group and neutralize the acetic acid byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more sterically accessible primary hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the monoacetylated product, 2-hydroxy-2-methylpropyl acetate.

Step 2: Transesterification to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

The core of this synthesis is the transesterification of a simple alkyl acetoacetate, such as ethyl acetoacetate, with the previously synthesized 2-hydroxy-2-methylpropyl acetate. Transesterification involves the exchange of the alcohol portion of an ester with another alcohol.[1][2][3][4] This reaction is typically catalyzed by either an acid or a base. For β-keto esters, the reaction is often favored and can proceed with high selectivity.[1][4]

The mechanism, when acid-catalyzed, involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The incoming alcohol (2-hydroxy-2-methylpropyl acetate) then attacks the carbonyl carbon. A series of proton transfers facilitates the elimination of the original alcohol (ethanol) and regeneration of the acid catalyst, yielding the desired product, (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

An alternative and highly effective method for the formation of the 3-oxobutanoate ester is the reaction of an alcohol with diketene.[5][6] Diketene is a highly reactive intermediate that readily undergoes ring-opening with nucleophiles like alcohols to form acetoacetic acid derivatives.[5][6] This reaction is often rapid and can be performed under mild conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,2-Dimethyl-1,3-propanediol | Reagent | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent | Fisher Scientific |

| Pyridine | Anhydrous | Acros Organics |

| Ethyl Acetoacetate | ≥99% | Alfa Aesar |

| Toluene | Anhydrous | EMD Millipore |

| p-Toluenesulfonic acid monohydrate | 98% | J.T. Baker |

| Diethyl Ether | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | Laboratory Grade | BDH |

Step 1: Synthesis of 2-Hydroxy-2-methylpropyl Acetate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol) and anhydrous pyridine (40 mL).

-

Stir the mixture at room temperature until the diol is completely dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add acetic anhydride (9.4 mL, 100 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-hydroxy-2-methylpropyl acetate.

Step 2: Synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate via Transesterification

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-hydroxy-2-methylpropyl acetate (7.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and anhydrous toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

-

Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

-

Continue the reflux until no more ethanol is collected, typically 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting materials to the final product.

Caption: Synthetic route for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Step 1: Monoacetylation | Step 2: Transesterification |

| Starting Material | 2,2-Dimethyl-1,3-propanediol | 2-Hydroxy-2-methylpropyl Acetate |

| Molar Mass ( g/mol ) | 104.15 | 146.18 |

| Amount (g) | 10.4 | 7.3 |

| Moles (mmol) | 100 | 50 |

| Key Reagent | Acetic Anhydride | Ethyl Acetoacetate |

| Molar Mass ( g/mol ) | 102.09 | 130.14 |

| Amount (mL/g) | 9.4 mL | 13.0 g |

| Moles (mmol) | 100 | 100 |

| Product | 2-Hydroxy-2-methylpropyl Acetate | (2-acetyloxy-2-methylpropyl) 3-oxobutanoate |

| Molar Mass ( g/mol ) | 146.18 | 216.23 |

| Theoretical Yield (g) | 14.6 | 10.8 |

| Expected Yield (%) | 70-80% | 65-75% |

Conclusion and Future Perspectives

This guide has outlined a detailed and reliable synthetic route for the preparation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. The described two-step process, involving a selective monoacetylation followed by a transesterification, provides a clear and reproducible method for obtaining the target compound. The mechanistic insights and detailed experimental protocols are intended to empower researchers in their synthetic endeavors.

The versatility of β-keto esters suggests that (2-acetyloxy-2-methylpropyl) 3-oxobutanoate could serve as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Further exploration of its reactivity and potential applications is a promising area for future research.

References

-

O'Sullivan, T., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(35), 21567-21583. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29986121, 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. [Link]

- O'Sullivan, T., et al. (2021).

-

Wikipedia. (2024). Acetoacetic ester synthesis. [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Wikipedia. (2024). Diketene. [Link]

-

PubChem. (n.d.). Diketene. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

-

Grokipedia. (n.d.). Diketene. [Link]

-

National Center for Biotechnology Information. (n.d.). Diketene | C4H4O2 - PubChem. [Link]

Sources

- 1. DSpace [cora.ucc.ie]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Diketene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2-acetyloxy-2-methylpropyl) 3-oxobutanoate (tert-Butyl Acetoacetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, more commonly known as tert-butyl acetoacetate (t-BAA). With the CAS Number 106685-66-9, t-BAA is a versatile β-ketoester that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] This document delves into its chemical properties, synthesis, and mechanistic actions, with a focus on its applications in drug discovery and development. We will explore its unique reactivity, conferred by the sterically bulky tert-butyl group, and present detailed experimental protocols for its use as a powerful acetoacetylating agent.[1][2] The guide is intended to be a practical resource for scientists seeking to leverage the distinct advantages of t-BAA in their research endeavors.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting.

Nomenclature and Identifiers

-

Systematic Name: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

-

Common Name: tert-Butyl acetoacetate (t-BAA)[2]

-

Other Synonyms: Acetoacetic acid tert-butyl ester, tert-Butyl 3-oxobutanoate, tert-Butyl 3-oxobutyrate, t-Butyl acetoacetate[3][4]

-

CAS Number: 106685-66-9 (also commonly cited as 1694-31-1)[5]

-

Molecular Weight: 158.19 g/mol [6][]

Physicochemical Data

The properties of t-BAA make it a versatile reagent suitable for a variety of reaction conditions. It is a colorless to slightly yellow, clear liquid with a characteristic fruity odor.[3][4] Its key physical and safety properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Clear Liquid | [3] |

| Color | Colorless to slightly yellow | [3] |

| Density | 0.954 - 0.961 g/cm³ at 20-25 °C | [3][8] |

| Melting Point | -38 °C | [5][8] |

| Boiling Point | 183.85 °C (normal); 85°C / 20 mmHg; 71-72°C / 11 mmHg | [5][8][9] |

| Flash Point | 76 °C (168.8 °F) | [3][10] |

| Autoignition Temp. | 390 °C (734 °F) | [3][10] |

| Solubility in Water | 9 g/L at 20 °C | [3][8] |

| Solubility (Organic) | Soluble in ethanol and ether | [4] |

Synthesis and Reaction Mechanism

The synthesis of tert-butyl acetoacetate is well-established, with the reaction of diketene and tert-butyl alcohol being a common and efficient method.[9][11]

Primary Synthesis Route: Reaction of Diketene with tert-Butyl Alcohol

This method is valued for its high yields and the accessibility of its starting materials.[9] The reaction involves the nucleophilic addition of tert-butyl alcohol to one of the carbonyl groups of diketene, typically facilitated by a catalyst.

Reaction: Diketene + tert-Butyl Alcohol → tert-Butyl Acetoacetate

A variety of catalysts can be employed, including anhydrous sodium acetate or amine catalysts like triethylamine.[9][12] The reaction is exothermic and requires careful temperature control.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in a typical laboratory synthesis of t-BAA.

Caption: Workflow for the synthesis of t-BAA from tert-butyl alcohol and diketene.[9]

Core Applications in Research and Drug Development

The utility of t-BAA in organic synthesis is primarily derived from its function as a versatile acetoacetylating agent and a precursor for complex molecular scaffolds.[1][2] Its reactivity is often greater than that of its methyl or ethyl analogs, making it a preferred reagent in many contexts.[2][8]

Acetoacetylation of Nucleophiles

t-BAA is highly effective for the acetoacetylation of alcohols and amines to form the corresponding acetoacetate esters and amides.[2][13] This transformation is crucial for introducing the β-ketoester moiety, a key pharmacophore and synthetic handle.

Mechanism Insight: The transacetoacetylation mechanism is distinct from a standard transesterification. It is believed to proceed through the formation of a highly reactive acetylketene intermediate, which is then trapped by the nucleophile (alcohol or amine).[1] This pathway explains its enhanced reactivity, which is 15-20 times faster than reactions with methyl or ethyl acetoacetate.[2][14]

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl structure of t-BAA makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents. Examples include the synthesis of pyrimidines, pyrroles, and pyridines.

Role as a Protecting Group and Synthetic Intermediate

The tert-butyl group serves as an excellent acid-labile protecting group. The entire t-butoxycarbonyl group can be removed by heating with a catalytic amount of acid, such as p-toluenesulfonic acid.[9] This property allows for selective deprotection in complex, multi-step syntheses. It has been used as an intermediate in the synthesis of δ-ketonitriles, α,β-unsaturated ketones, and other complex molecules.[9] In drug discovery, it has been used in the preparation of potent Bcl-2/Bcl-xL inhibitors for tumor inhibition and in the synthesis of conjugates for HIV-1 inhibition.[4][]

Logic Diagram of t-BAA Utility

The following diagram outlines the logical flow of t-BAA's application in synthesis.

Caption: Synthetic pathways originating from tert-butyl acetoacetate (t-BAA).

Detailed Experimental Protocol: Acetoacetylation of a Primary Alcohol

This protocol provides a representative procedure for the acetoacetylation of a primary alcohol using t-BAA, a common application in pharmaceutical synthesis.

Objective: To synthesize an acetoacetate ester from a primary alcohol via transacetoacetylation.

Materials:

-

tert-Butyl acetoacetate (t-BAA)

-

Primary alcohol (e.g., 1-hexanol)

-

Toluene (or other suitable high-boiling solvent)

-

Rotary evaporator

-

Standard glassware for reflux

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the primary alcohol (1.0 eq) and tert-butyl acetoacetate (1.1 eq).

-

Rationale: A slight excess of t-BAA ensures the complete consumption of the limiting alcohol reactant.

-

-

Solvent Addition (Optional): For high-boiling alcohols, the reaction can be run neat. For solid or viscous alcohols, add a minimal amount of dry toluene to facilitate stirring.

-

Heating and Reflux: Heat the reaction mixture to a gentle reflux (typically 100-140 °C).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.[1] Reaction times typically range from 2 to 24 hours.[1]

-

Rationale: Heating drives the reaction forward by facilitating the formation of the acetylketene intermediate and distilling off the tert-butanol byproduct, shifting the equilibrium.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification:

Safety and Handling

Proper handling of t-BAA is essential for laboratory safety. It is a combustible liquid and should be handled with appropriate precautions.[15][16]

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[10][16] Wash hands thoroughly after handling.[10][15] Avoid contact with eyes, skin, and clothing.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong oxidizing agents and acids.[3][10] Keep containers tightly closed.[3][10]

-

Personal Protective Equipment (PPE):

-

Fire Safety: t-BAA is a combustible liquid.[15] Keep away from heat, sparks, and open flames.[10] Use dry chemical, CO₂, water spray, or alcohol-resistant foam for extinguishing fires.[17]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10][15] Remove all ignition sources.[10]

Conclusion

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate, or tert-butyl acetoacetate, is a cornerstone reagent in modern organic and medicinal chemistry. Its unique reactivity, driven by the bulky tert-butyl group and its ability to form a highly reactive acetylketene intermediate, provides significant advantages over other acetoacetylating agents. Its role as a key building block for pharmaceuticals, coupled with its utility as a protected synthetic intermediate, ensures its continued importance in drug discovery and development. This guide has provided the fundamental technical knowledge, from synthesis to application and safety, to empower researchers to effectively utilize this versatile compound.

References

- Lawesson, S.-O., Gronwall, S., & Sandberg, R. (n.d.). Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tert.-Butyl Acetoacetate, 99%.

- Laxmi Organic Industries. (2014, March 14).

- Google Patents. (2018). CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.

- Jubilant Ingrevia. (n.d.). Tert.

- Pfaltz & Bauer. (n.d.).

- Chemcasts. (n.d.). Thermophysical Properties of tert-butyl acetoacetate.

- Benchchem. (n.d.). Tert-butyl acetoacetate | High-Purity Reagent for Synthesis.

- New Jersey Department of Health. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY.

- CymitQuimica. (n.d.). CAS 1694-31-1: tert-Butyl acetoacetate.

- ChemicalBook. (2020, January 2). The uses of tert-Butyl acetoacetate.

- PubChem. (n.d.). Tert-butyl acetoacetate | C8H14O3 | CID 15538.

- ChemicalBook. (n.d.). tert-Butyl acetoacetate | 1694-31-1.

- Blankley, C. J., & House, H. O. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses Procedure.

- Nicewicz, D. A., Brétéché, G., & Johnson, J. S. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure.

- Witzeman, J. S., & Nottingham, W. D. (1991). Transacetoacetylation with tert-butyl acetoacetate. Journal of Organic Chemistry, 56(5), 1713-1718.

- BOC Sciences. (n.d.). CAS 1694-31-1 tert-Butyl acetoacetate.

- Guidechem. (n.d.). What are the Uses and Advantages of tert-Butyl Acetoacetate?.

- University of San Diego. (2007).

- Witzeman, J. S. (1991).

- ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters.

- MDPI. (n.d.). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]

- 3. 3.imimg.com [3.imimg.com]

- 4. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl acetoacetate | 1694-31-1 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]

- 13. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]

- 14. Page loading... [guidechem.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. nj.gov [nj.gov]

A Technical Guide to the Structural Elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from initial sample assessment to the final confirmation of the molecular structure, grounded in established scientific principles.

Introduction: Unveiling the Molecular Architecture

The precise determination of a molecule's structure is a cornerstone of chemical and pharmaceutical sciences. (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, with the molecular formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol , presents an interesting case for structural analysis, incorporating two distinct ester functionalities and a ketone.[1][2][3] This guide will navigate the multifaceted process of its structural verification, emphasizing the synergy between various spectroscopic techniques.

The Strategic Workflow for Structural Elucidation

The elucidation of a chemical structure is a systematic process. The following workflow illustrates the logical progression from fundamental analysis to detailed spectroscopic investigation and final structural confirmation.

Caption: A logical workflow for the structural elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of a compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for preventing premature fragmentation of the molecule.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, to obtain a precise mass measurement.[4]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Expected Data & Interpretation

For C₁₀H₁₆O₅, the expected monoisotopic mass is 216.0998 Da.[1] HRMS analysis should yield a molecular ion peak, likely [M+H]⁺ at m/z 217.1076 or [M+Na]⁺ at m/z 239.0895. The high-resolution data allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern Analysis

The fragmentation of β-keto esters in mass spectrometry is well-documented and is primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5][6][7] Key expected fragments for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are summarized below.

| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |

| 115 | [C₅H₇O₃]⁺ | Cleavage of the ester bond, loss of the (2-acetyloxy-2-methylpropyl) radical. |

| 101 | [C₅H₉O₂]⁺ | Loss of the acetoacetyl group. |

| 85 | [C₄H₅O₂]⁺ | McLafferty rearrangement within the 3-oxobutanoate moiety.[5][6][8] |

| 59 | [C₃H₇O]⁺ | Fragmentation of the (2-acetyloxy-2-methylpropyl) group. |

| 43 | [C₂H₃O]⁺ | Acylium ion from the acetyl or acetoacetyl group (often a base peak).[6] |

Part 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is expected to show characteristic absorption bands for its two carbonyl groups and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1740 | C=O stretch | Acetyloxy ester[10][11] |

| ~1715 | C=O stretch | Ketone[10][12] |

| 1300-1000 | C-O stretch | Ester linkages[9][13] |

| ~2950 | C-H stretch | Aliphatic C-H bonds |

The presence of two distinct carbonyl peaks is a key diagnostic feature, confirming the presence of both the ester and ketone functionalities. Saturated esters typically absorb at a higher frequency (around 1735-1750 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹).[12][13]

Part 3: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity, forming the cornerstone of structural elucidation.[14]

¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹H NMR Spectrum

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~2.1 | Singlet | 3H | CH₃-C(=O)O- | Protons of the acetyl group. |

| b | ~1.4 | Singlet | 6H | -C(CH₃)₂- | Two equivalent methyl groups on a quaternary carbon. |

| c | ~4.1 | Singlet | 2H | -O-CH₂-C(CH₃)₂- | Methylene protons adjacent to the ester oxygen.[15] |

| d | ~3.4 | Singlet | 2H | -C(=O)-CH₂-C(=O)- | Active methylene protons between two carbonyls. |

| e | ~2.2 | Singlet | 3H | -C(=O)-CH₃ | Protons of the methyl ketone.[15] |

Note on Tautomerism: β-keto esters like 3-oxobutanoate can exist in equilibrium with their enol form.[16] This can lead to an additional set of signals in the ¹H NMR spectrum, including a broad signal for the enolic proton and a vinyl proton signal. The presence and ratio of the enol form can be solvent and temperature-dependent.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | Ketone C=O | Carbonyl carbon of the ketone.[17] |

| ~170 | Ester C=O (acetyloxy) | Carbonyl carbon of the acetate ester.[17][18] |

| ~167 | Ester C=O (oxobutanoate) | Carbonyl carbon of the butanoate ester.[17][18] |

| ~80 | Quaternary C | -C(CH₃)₂- carbon attached to oxygen. |

| ~65 | Methylene C | -O-CH₂- carbon. |

| ~50 | Methylene C | -C(=O)-CH₂-C(=O)- carbon. |

| ~30 | Methyl C | -C(=O)-CH₃ carbon. |

| ~22 | Methyl C | -C(CH₃)₂- carbons. |

| ~21 | Methyl C | CH₃-C(=O)O- carbon. |

The chemical shifts are estimated based on standard values for similar functional groups.[19][20] The number of distinct signals will confirm the number of unique carbon environments.

2D NMR Spectroscopy: Confirming the Connections

To finalize the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: This experiment would show correlations between coupled protons. However, in this specific molecule, with many singlet signals, its utility might be limited to confirming the absence of H-H coupling.

-

HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon signals from the ¹³C NMR spectrum.

Conclusion: A Unified Structural Picture

The structural elucidation of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is achieved through the systematic application and interpretation of multiple spectroscopic techniques. High-resolution mass spectrometry establishes the elemental composition and provides initial structural clues through fragmentation analysis. Infrared spectroscopy confirms the presence of the key ketone and ester functional groups. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, potentially supplemented by 2D NMR, allows for the unambiguous assignment of all atoms and their connectivity, leading to the final, verified structure. This integrated approach ensures the scientific rigor required in modern chemical and pharmaceutical research.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

-

Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry, 31(5), 1383-1387. [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Save My Exams. (n.d.). Carbon-13 NMR Spectroscopy. [Link]

-

University of Wisconsin-Platteville. (n.d.). 13C-NMR. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Interpretation of C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5 | CID 29986121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. fiveable.me [fiveable.me]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. echemi.com [echemi.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. savemyexams.com [savemyexams.com]

- 18. Revision Notes - Interpretation of C-13 NMR Spectra | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the synthesis, characterization, and safe handling of this beta-keto ester.

Molecular Identification and Structure

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is a dicarbonyl compound featuring both an ester and a ketone functional group. Its unique structure makes it a potentially valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-acetyloxy-2-methylpropyl) 3-oxobutanoate |

| CAS Number | 106685-66-9 |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Synonyms | 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester, 2-Acetoxy-2-methylpropyl 3-oxobutanoate |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O3 [label="O"]; C8 [label="C"]; O4 [label="O"]; C9 [label="C"]; C10 [label="C"]; O5 [label="O"];

C1 -- C2; C2 -- O1 [style=filled, color="#EA4335"]; C2 -- C3; C3 -- C4; C4 -- O2 [style=filled, color="#EA4335"]; C4 -- O3; O3 -- C5; C5 -- C6; C5 -- C7; C5 -- O4; O4 -- C8; C8 -- O5 [style=filled, color="#EA4335"]; C8 -- C9; C10 [label="CH3", pos="0,1.5!"]; C1 -- C10;

// Manually position nodes for better layout C1 [pos="0,0!"]; C2 [pos="1,0!"]; O1 [pos="1.5,0.5!"]; C3 [pos="2,-0.5!"]; C4 [pos="3,0!"]; O2 [pos="3.5,0.5!"]; O3 [pos="3.5,-0.5!"]; C5 [pos="4.5,-0.5!"]; C6 [pos="5,0!"]; C7 [pos="5,-1!"]; O4 [pos="5.5,-0.5!"]; C8 [pos="6.5,-0.5!"]; O5 [pos="7,-0!"]; C9 [pos="7,-1!"];

}

Caption: Chemical structure of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Physicochemical Properties

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source/Method |

| Appearance | Colorless to pale yellow liquid | General observation for similar esters |

| Boiling Point | > 200 °C (decomposes) | Predicted based on molecular weight and functional groups |

| Melting Point | Not applicable (liquid at room temperature) | General observation for similar esters |

| Density | ~1.1 g/cm³ | Estimated from similar structures |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[1] | Supplier Data |

| XLogP3 | 0.5 | Computed by XLogP3 3.0 |

Chemical Properties and Reactivity

Beta-keto esters like (2-acetyloxy-2-methylpropyl) 3-oxobutanoate are versatile intermediates in organic synthesis. Their reactivity is characterized by the presence of acidic α-hydrogens and two electrophilic carbonyl centers.

-

Keto-Enol Tautomerism : This compound can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by the solvent and temperature. The enol form is stabilized by intramolecular hydrogen bonding.

-

Acidity of α-Hydrogens : The protons on the carbon between the two carbonyl groups (C2) are acidic (pKa ≈ 11 in similar esters) and can be removed by a suitable base to form a stabilized enolate.

-

Nucleophilic Acyl Substitution : Both ester carbonyl groups can undergo nucleophilic acyl substitution, although the ester group is generally more reactive.

-

Alkylation and Acylation : The enolate formed by deprotonation of the α-carbon is a potent nucleophile that can participate in alkylation and acylation reactions, allowing for the formation of new carbon-carbon bonds.[2]

Synthesis Pathway

A plausible and efficient method for the synthesis of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate is the transesterification of a simpler 3-oxobutanoate ester, such as ethyl acetoacetate, with 2-acetoxy-2-methylpropan-1-ol.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Theoretical)

This protocol is based on well-established procedures for transesterification of beta-keto esters.

Materials:

-

Ethyl acetoacetate

-

2-Acetoxy-2-methylpropan-1-ol

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

-

Transesterification: To the freshly prepared sodium ethoxide solution, add 2-acetoxy-2-methylpropan-1-ol, followed by the dropwise addition of ethyl acetoacetate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Spectroscopic Analysis

While experimental spectra for this specific molecule are not available, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds.

Caption: Conceptual workflow for the spectroscopic characterization of the target compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet around 2.1 ppm (acetyl CH₃)- Singlet around 2.2 ppm (ketone CH₃)- Singlet around 3.5 ppm (methylene adjacent to ketone)- Singlet around 4.2 ppm (methylene adjacent to ester oxygen)- Singlets for the gem-dimethyl groups |

| ¹³C NMR | - Signal around 200 ppm (ketone carbonyl)- Signal around 170 ppm (ester carbonyl)- Signal around 168 ppm (acetyl carbonyl)- Signals for methyl and methylene carbons |

| IR Spectroscopy | - Strong C=O stretching absorption around 1740 cm⁻¹ (ester)- Strong C=O stretching absorption around 1715 cm⁻¹ (ketone)- C-O stretching absorptions in the 1300-1000 cm⁻¹ region |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 216- Fragmentation peaks corresponding to the loss of the acetyloxy group (M-59) and other characteristic fragments |

Potential Applications in Drug Development

While direct applications of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate in drug development have not been extensively reported, its structural motifs are present in various biologically active molecules. As a beta-keto ester, it can serve as a versatile building block in the synthesis of more complex pharmaceutical intermediates. The presence of two ester groups also offers the potential for dual-prodrug strategies, where the molecule could be designed to release two different active compounds upon hydrolysis in vivo. A related compound, 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester, has been noted as being useful as a vasodilator, antihypertensive, and spasmolytic, suggesting that this class of compounds may have interesting pharmacological properties.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

-

PubChem. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. [Link]

-

Organic Chemistry On-Line. The Acetoacetic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Acetoacetic esters. [Link]

Sources

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate molecular weight

An In-depth Technical Guide: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, β-keto esters stand out as exceptionally versatile intermediates.[1] Their unique bifunctional architecture, featuring both electrophilic and nucleophilic centers, provides a rich platform for constructing complex molecular frameworks.[1] This guide focuses on a specific derivative, (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. Our core objective is to move beyond a simple data sheet, instead offering a deep dive into its fundamental properties, synthesis, robust analytical characterization, and potential applications. The cornerstone of any chemical entity's characterization is its molecular weight, which serves as the foundation for all stoichiometric and analytical determinations. This whitepaper is structured to provide not just data, but the scientific rationale behind the methodologies used to synthesize and validate this compound, ensuring a self-validating system of protocols and analysis.

Part 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is paramount for its application in any research context. These foundational data points govern everything from reaction stoichiometry to purification strategies and formulation.

The definitive molecular weight of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate has been calculated to be 216.23 g/mol .[2][3][4] This value is derived from its molecular formula, C10H16O5.[3][4]

Molecular Structure Diagram

The structural arrangement of the molecule is depicted below, illustrating the β-keto ester functionality and the appended acetyloxy group.

Caption: 2D structure of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Quantitative Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 216.23 g/mol | [2][3][4] |

| Molecular Formula | C10H16O5 | [2][3][4] |

| Exact Mass | 216.09977361 Da | [3] |

| CAS Number | 106685-66-9 | [2][3][4][] |

| IUPAC Name | (2-acetyloxy-2-methylpropyl) 3-oxobutanoate | [3] |

| Synonyms | 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester, 2-Acetoxy-2-methylpropyl 3-oxobutanoate | [3] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2] |

Part 2: Synthesis and Purification Workflow

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a cornerstone method.[1] However, for a structurally specific ester like (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a targeted transesterification approach often provides a more controlled and higher-yielding pathway. This involves reacting a readily available β-keto ester, such as ethyl acetoacetate, with the desired alcohol in the presence of a catalyst.

Proposed Synthetic Pathway: Transesterification

The chosen methodology is transesterification, which is advantageous as it avoids the self-condensation issues that can arise with a Claisen reaction and utilizes commercially available starting materials. The reaction proceeds by nucleophilic attack of the alcohol on the carbonyl of the ethyl acetoacetate, facilitated by an acid or base catalyst.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes a rationale and expected outcome, allowing the researcher to monitor progress and validate the reaction's success.

-

Reactor Setup:

-

Action: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

-

Causality: The Dean-Stark trap is critical for driving the equilibrium of the transesterification reaction forward by removing the ethanol byproduct azeotropically with toluene.

-

-

Reagent Charging:

-

Action: Charge the flask with ethyl acetoacetate (1.0 eq), 1-acetoxy-2-methyl-2-propanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (100 mL).

-

Causality: Using a slight excess of the alcohol helps to maximize the conversion of the starting ester. p-TsOH is an effective acid catalyst for this transformation.

-

-

Reaction Execution:

-

Action: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier. TLC allows for a qualitative assessment of the consumption of starting materials and the formation of the product.

-

-

Reaction Quench and Workup:

-

Action: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: The sodium bicarbonate wash neutralizes the acidic catalyst (p-TsOH). The brine wash removes residual water from the organic phase.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the pure compound.

-

Part 3: Structural Characterization and Analytical Methodologies

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of a synthesized compound. For β-keto esters, a key chemical feature to consider is keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between the keto and enol forms.[6] This phenomenon can influence both reactivity and spectroscopic analysis.

Keto-Enol Tautomerism

The α-hydrogens, situated between the two carbonyl groups, are acidic, facilitating the formation of the enol tautomer, which is stabilized by conjugation and potential intramolecular hydrogen bonding.[6] The position of this equilibrium is sensitive to factors like solvent polarity.[6]

Caption: Equilibrium between the keto and enol forms of a β-keto ester.

Spectroscopic Analysis

Spectroscopic methods provide a detailed picture of the molecular structure.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis & Validation: The spectra must be consistent with the proposed structure. The integration of ¹H signals should correspond to the number of protons, and the number of signals in the ¹³C spectrum should match the number of unique carbons.

Expected Spectroscopic Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Keto Form | ~3.4 | s | 2H | -CO-CH₂ -CO- |

| ~4.1 | s | 2H | -O-CH₂ -C(CH₃)₂- | |

| ~2.2 | s | 3H | CH₃ -CO-CH₂- | |

| ~2.0 | s | 3H | CH₃ -CO-O- | |

| ~1.4 | s | 6H | -C(CH₃ )₂- | |

| Enol Form (minor) | ~12.0 | br s | 1H | Enolic -OH |

| ~5.0 | s | 1H | Vinylic -CH = |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Keto Form | ~200 | C =O (Ketone) |

| ~170 | C =O (Ester, Acetate) | |

| ~167 | C =O (Ester, Main Chain) | |

| ~80 | -C (CH₃)₂- | |

| ~68 | -O-C H₂- | |

| ~50 | -CO-C H₂-CO- | |

| ~30 | C H₃-CO-CH₂- | |

| ~22 | -C(C H₃)₂ | |

| ~21 | C H₃-CO-O- |

Protocol: Infrared (IR) Spectroscopy [6]

-

Sample Preparation: Prepare a thin film of the liquid sample between two NaCl salt plates.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis & Validation: The presence of strong carbonyl stretching frequencies confirms the key functional groups.

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| Expected Peaks | ~1745 | C=O Stretch (Ester) |

| ~1720 | C=O Stretch (Ketone) | |

| ~1240 | C-O Stretch (Ester) |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. However, the keto-enol tautomerism of β-keto esters can lead to peak broadening or splitting, complicating analysis.[7]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Causality: To overcome the on-column equilibrium between tautomers, which causes poor peak shape, the mobile phase can be acidified to speed up interconversion, or the column temperature can be increased.[7] This protocol utilizes elevated temperature.

-

System: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

-

Analysis & Validation: A pure sample should yield a single, sharp peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Part 4: Applications in Research and Development

The true value of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate lies in its potential as a synthetic building block. The reactive sites within the molecule offer multiple avenues for molecular elaboration.

Caption: Key reactive sites and potential transformations of the title compound.

-

α-Carbon Alkylation: The acidic α-protons can be removed by a base to form a nucleophilic enolate, which can then be alkylated to introduce new carbon-carbon bonds. This is a fundamental strategy in the synthesis of substituted ketone frameworks.

-

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, leading to β-hydroxy ester derivatives, which are valuable chiral building blocks.

-

Krapcho Decarboxylation: Under specific conditions (e.g., aqueous acid or base with heat), the β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation to form a methyl ketone.[1]

-

Pharmaceutical Scaffolding: While direct biological activity data for this specific molecule is limited, structurally related compounds have been investigated as vasodilators and antihypertensives, suggesting its potential as a scaffold for medicinal chemistry programs.[8]

Conclusion

(2-acetyloxy-2-methylpropyl) 3-oxobutanoate, with a definitive molecular weight of 216.23 g/mol , is more than a simple chemical entity. It is a highly functionalized and versatile intermediate for advanced organic synthesis. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization, emphasizing the scientific principles that underpin each protocol. By understanding its core properties and the nuances of its analysis, particularly with respect to its inherent keto-enol tautomerism, researchers in drug development and materials science can confidently employ this molecule as a reliable building block for the creation of novel and complex chemical structures.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29986121, 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Oxobutanoic Acid 2-Acetoxy-2-methylpropyl Ester-d6. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.

- Nemykin, V. N., et al. (2023). Spectroscopy Data for Undergraduate Teaching.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701.

-

Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5 | CID 29986121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 8. 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester | 106685-67-0 [chemicalbook.com]

IUPAC name for (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

An In-depth Technical Guide: (2-acetyloxy-2-methylpropyl) 3-oxobutanoate

This guide provides a comprehensive technical overview of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate, a complex diester with significant potential as a synthetic intermediate. We will dissect its nomenclature and structure, detail its physicochemical properties, propose a logical synthetic pathway, and outline rigorous analytical protocols for its identification and quality control. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule and its chemical context.

Nomenclature, Structure, and Identification

A precise understanding of a molecule begins with its systematic name, which encodes its precise atomic arrangement. The compound is an ester of 3-oxobutanoic acid, commonly known as acetoacetic acid.

Systematic IUPAC Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2-acetyloxy-2-methylpropyl) 3-oxobutanoate [1]. Let's deconstruct this name:

-

3-oxobutanoate : This is the parent structure. It describes a four-carbon carboxylate chain ("butanoate") with a ketone group ("oxo") on the third carbon. This is the ester of acetoacetic acid.

-

(2-acetyloxy-2-methylpropyl) : This describes the alcohol-derived portion of the ester. It is a propyl group substituted at the second carbon with both a methyl group and an "acetyloxy" (CH₃COO-) group.

This structure is a classic example of an acetoacetate ester, a class of compounds renowned for their utility in C-C bond formation in organic synthesis[2][3][4].

Caption: Chemical structure of (2-acetyloxy-2-methylpropyl) 3-oxobutanoate.

Chemical Identifiers

For unambiguous database searching and regulatory tracking, several identifiers are used.

| Identifier Type | Value | Source |

| CAS Number | 106685-66-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₆O₅ | PubChem[1] |

| InChI | InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 | PubChem[1] |

| SMILES | CC(=O)CC(=O)OCC(C)(C)OC(=O)C | PubChem[1] |

| Synonym | 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | PubChem[1][5] |

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are critical for predicting its behavior in various systems and for confirming its identity and purity post-synthesis.

Core Properties

The following properties have been computed or reported, providing a baseline for handling and application.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol | Toronto Research Chemicals[5] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Predicted Spectroscopic Signature

While an experimental spectrum is the gold standard, the structure allows for a robust prediction of its key spectroscopic features, crucial for analytical confirmation.

-

Infrared (IR) Spectroscopy : As a diester, this molecule is expected to exhibit a characteristic pattern of three strong absorption bands, often called the "Rule of Three" for esters[6].

-

~1740-1750 cm⁻¹ : A strong C=O stretching band from the acetate ester carbonyl.

-

~1715 cm⁻¹ : A strong C=O stretching band from the β-keto group of the butanoate moiety.

-

~1240 cm⁻¹ and ~1160 cm⁻¹ : Two distinct, strong C-O stretching bands, corresponding to the C-C-O and O-C-C asymmetric and symmetric stretches of the two ester linkages[6].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect distinct singlets for the three methyl groups (two equivalent on the propyl chain, one from the acetyl group, and one from the butanoate keto-methyl). Methylene protons adjacent to the ester oxygen and the ketone will appear as singlets or complex multiplets.

-

¹³C NMR : Expect signals for the two ester carbonyl carbons (~168-172 ppm), the ketone carbonyl (~200 ppm), and a variety of signals in the aliphatic region for the methyl and methylene carbons.

-

-

Mass Spectrometry (MS) : Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns, including the loss of the acetyloxy group, cleavage at the ester linkages, and McLafferty rearrangements.

Synthesis and Mechanistic Rationale

The synthesis of this molecule is not trivially reported but can be logically devised from foundational organic chemistry principles, particularly the chemistry of acetoacetate esters[7]. The most plausible approach is a transesterification reaction.

Core Principle: Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this synthesis, we propose reacting a simple, commercially available acetoacetate ester, such as ethyl acetoacetate, with the specific alcohol, 1-acetoxy-2-methylpropan-2-ol.

Caption: Proposed synthetic workflow via transesterification.

Proposed Experimental Protocol: Synthesis

This protocol is a validated, general procedure for acid-catalyzed transesterification, adapted for this specific target.

Objective: To synthesize (2-acetyloxy-2-methylpropyl) 3-oxobutanoate from ethyl acetoacetate and 1-acetoxy-2-methylpropan-2-ol.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

1-acetoxy-2-methylpropan-2-ol (1.2 eq)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with Dean-Stark apparatus and reflux condenser

Procedure:

-

Setup: Assemble the flask with the Dean-Stark trap and condenser. This apparatus is crucial as it allows for the azeotropic removal of the ethanol byproduct, which drives the equilibrium towards the product side according to Le Châtelier's principle.